![molecular formula C27H29N5O2 B7686089 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one](/img/structure/B7686089.png)
2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a quinoline core, a piperazine ring, and an oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the quinoline-oxadiazole intermediate with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings.
Reduction: Reduction reactions can target the oxadiazole moiety, converting it to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological and infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperazine ring can interact with neurotransmitter receptors. The oxadiazole moiety may also play a role in modulating enzyme activity. These interactions collectively contribute to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their antimalarial activity.
Piperazine Derivatives: Compounds such as piperazine citrate are used as anthelmintics.
Oxadiazole Derivatives: Compounds like furazolidone are known for their antimicrobial properties.
Uniqueness
What sets 2,2-Dimethyl-1-{4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinolin-2-YL]piperazin-1-YL}propan-1-one apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological and chemical properties not seen in the individual components.
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-[6-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-18-10-11-22-20(16-18)17-21(23-29-25(34-30-23)19-8-6-5-7-9-19)24(28-22)31-12-14-32(15-13-31)26(33)27(2,3)4/h5-11,16-17H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGAMWUQZAUEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C(=O)C(C)(C)C)C4=NOC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7686016.png)
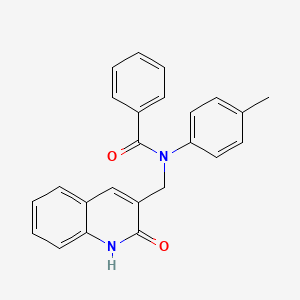
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B7686036.png)
![1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7686040.png)

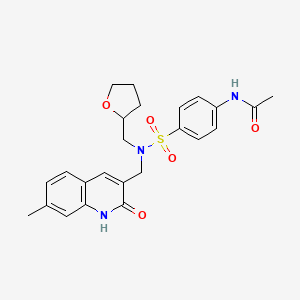
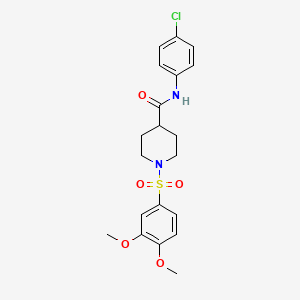
![N-(4-ethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7686059.png)
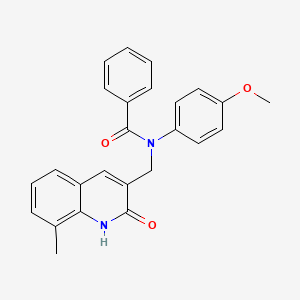
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)
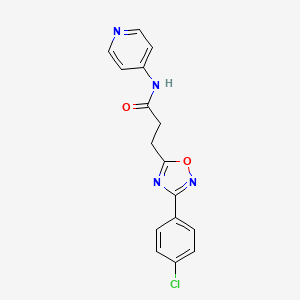
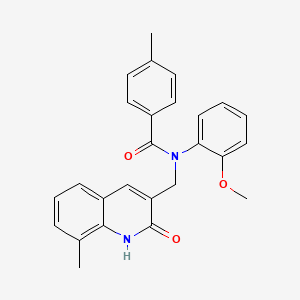
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide](/img/structure/B7686109.png)
